molecular formula C12H30OSn2 B8038258 Oxygen(2-);triethylstannanylium

Oxygen(2-);triethylstannanylium

Cat. No.: B8038258
M. Wt: 427.8 g/mol
InChI Key: FJRIYXVLNXSQBP-UHFFFAOYSA-N
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Description

Based on nomenclature conventions, it likely consists of a triethylstannanylium cation ([Sn(C₂H₅)₃]⁺) paired with an oxide dianion (O²⁻). Organotin compounds like triethylstannanylium derivatives are known for their applications in catalysis, polymer stabilization, and organic synthesis . The oxide counterion may influence its stability, reactivity, and solubility compared to other organotin salts.

Properties

IUPAC Name

oxygen(2-);triethylstannanylium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C2H5.O.2Sn/c6*1-2;;;/h6*1H2,2H3;;;/q;;;;;;-2;2*+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRIYXVLNXSQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn+](CC)CC.CC[Sn+](CC)CC.[O-2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30OSn2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on "Oxygen(2−);triethylstannanylium" is absent, comparisons can be inferred from structurally related compounds in the evidence:

Table 1: Key Properties of Organotin and Silane Compounds

Compound Name Formula Key Features Applications/Notes
Triethylstannanylium (oxomethylidene)azanide C₇H₁₅NOSn Contains a triethylstannanylium cation with a nitrogen-based counterion. Potential use in niche catalytic reactions .
(Chloromethyl)(triethyl)silane C₇H₁₇ClSi Combines a silane backbone with a chloromethyl group. Intermediate in silicone polymer synthesis .
Diethylphosphatoethyltriethoxysilane Not provided Phosphorus and silicon hybrid compound. Surface-modifying agent for materials .

Key Comparisons:

Counterion Effects: Triethylstannanylium (oxomethylidene)azanide (C₇H₁₅NOSn) uses a nitrogen-based counterion, which may enhance thermal stability compared to oxide-based counterparts . Chloride or phosphate counterions (e.g., in silane derivatives) reduce hygroscopicity but may limit catalytic activity .

Structural Analogues: Triethylstannanylium vs. Triethylsilane Derivatives: Organotin compounds (Sn-based) generally exhibit higher Lewis acidity than silane (Si-based) analogues, making them more effective in catalysis . However, silanes are often less toxic and more environmentally stable.

Stability and Reactivity :

  • Oxide dianions (O²⁻) are highly basic and may destabilize the triethylstannanylium cation in protic environments. This contrasts with azanide or phosphate counterions, which offer better compatibility with organic solvents .

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